molecular formula C14H22ClNO4 B13744970 Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 23958-98-7

Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13744970
CAS No.: 23958-98-7
M. Wt: 303.78 g/mol
InChI Key: YDQBNGBTJRHPQO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an ester linkage, an ethoxy group, a methoxy group, and a dimethylaminoethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification and subsequent reactions to introduce the ethoxy, methoxy, and dimethylaminoethyl groups. The process may include:

    Esterification: Benzoic acid reacts with ethanol in the presence of a strong acid catalyst to form ethyl benzoate.

    Methoxylation: The ethyl benzoate undergoes a methoxylation reaction to introduce the methoxy group.

    Ethoxylation: The compound is further reacted with ethyl iodide to introduce the ethoxy group.

    Amination: Finally, the compound undergoes a reaction with dimethylamine to introduce the dimethylaminoethyl group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amine groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the ethoxy and methoxy groups.

    Benzoic acid, 2-methoxy-, ethyl ester: Lacks the dimethylaminoethyl group.

    Benzoic acid, ethyl ester: Lacks both the methoxy and dimethylaminoethyl groups.

Uniqueness

The presence of both ethoxy and methoxy groups, along with the dimethylaminoethyl group, makes benzoic acid, 2-ethoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride unique

Properties

CAS No.

23958-98-7

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

2-(2-ethoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C14H21NO4.ClH/c1-5-18-13-11(7-6-8-12(13)17-4)14(16)19-10-9-15(2)3;/h6-8H,5,9-10H2,1-4H3;1H

InChI Key

YDQBNGBTJRHPQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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